molecular formula C20H33N7O2S4 B143783 Nizatidine EP Impurity G CAS No. 1193434-63-7

Nizatidine EP Impurity G

Cat. No. B143783
M. Wt: 531.8 g/mol
InChI Key: FLMTYSSUPPMJNR-UHFFFAOYSA-N
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Description

Nizatidine EP Impurity G is an impurity present in nizatidine . Nizatidine is a histamine H2 receptor antagonist which inhibits stomach acid production . It is used in the treatment of peptic ulcer disease and gastroesophageal reflux disease .


Synthesis Analysis

There is limited information available on the synthesis of Nizatidine EP Impurity G . It is used in monitoring and controlling impurity levels in Nizatidine and its related formulations as per ICH guidelines .


Molecular Structure Analysis

The molecular formula of Nizatidine EP Impurity G is C20H33N7O2S4 . It is also known as N,N′-bis [2- [ [ [2- [ (Dimethylamino) methyl]thiazol-4-yl] methyl]sulphanyl] ethyl]-2-nitroethene-1,1-diamine .

Scientific Research Applications

Overview of Nizatidine

Nizatidine, a potent inhibitor of gastric acid secretion, has been extensively studied for its pharmacodynamic and pharmacokinetic properties, primarily focusing on its therapeutic use in peptic ulcer disease. While the research on Nizatidine EP Impurity G specifically is limited, the broader context of nizatidine's development and application provides valuable insights. Nizatidine, an H2-receptor antagonist, has shown significant efficacy in healing active duodenal and gastric ulcers, comparable to ranitidine and cimetidine, without the antiandrogenic effects or alterations in hepatic drug metabolism seen with cimetidine (Price & Brogden, 1988).

Impurity Detection and Analysis

The detection and analysis of impurities like Nizatidine EP Impurity G are crucial for ensuring the safety and efficacy of pharmaceutical products. Recent advancements in analytical methods have facilitated the detection of N-nitrosamine impurities, including NDMA, highlighting the importance of rigorous impurity analysis in drug manufacturing processes. The adoption of techniques such as GC–MS and LC–MS/MS has improved the selectivity and sensitivity of impurity detection, underscoring the need for comprehensive testing strategies to identify potential contaminants in pharmaceuticals (Parr & Joseph, 2019; Monajjemzadeh & Robertson, 2021).

Biocompatibility and Materials Science

In materials science, the study of NiTi alloys, which share similar impurity concerns with pharmaceuticals, demonstrates the significance of controlling impurity levels to ensure biocompatibility and mechanical integrity. The development of additive manufacturing techniques, including selective laser melting, has been pivotal in minimizing impurities and enhancing the properties of biomaterials for orthopedic applications (Zhang et al., 2021).

Future Directions

The presence of nitrosamines in pharmaceutical products has emerged as a public health concern . Therefore, future research may focus on developing and implementing additional strategies to control nitrosamine impurities . The formulation can be supplemented with nitrosating inhibitors, such as vitamin C, to stop the generation of nitrosamine .

properties

IUPAC Name

1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMTYSSUPPMJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33N7O2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

CAS RN

1193434-63-7
Record name N'-(2-(((2-((Dimethylamino)methyl)-4-thiazolyl)methyl)thio)ethyl) nizatidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1193434637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(2-(((2-((DIMETHYLAMINO)METHYL)-4-THIAZOLYL)METHYL)THIO)ETHYL) NIZATIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CL54Q3E3T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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